1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound with a precisely defined chemical structure and nomenclature system. The compound is officially registered under the Chemical Abstracts Service registry number 2445785-75-9, providing a unique identifier for chemical databases and regulatory documentation. The systematic International Union of Pure and Applied Chemistry name reflects the compound's intricate bicyclic architecture, incorporating both the oxabicyclic framework and the methoxymethyl substituent at the bridgehead position.
The molecular formula C7H14ClNO2 indicates the presence of seven carbon atoms, fourteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and two oxygen atoms within the molecular structure. The compound exists as a hydrochloride salt, which significantly enhances its water solubility and stability compared to the free base form. The free base, 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine, carries the Chemical Abstracts Service registry number 2445785-74-8 and has a molecular formula of C7H13NO2 with a molecular weight of 143.18 grams per mole.
The structural complexity of this compound is further illustrated by its Simplified Molecular Input Line Entry System representation: COCC12OCC(C1)(C2)N.Cl for the hydrochloride salt. This notation clearly delineates the spatial arrangement of atoms and bonds within the molecule, highlighting the bridged bicyclic structure that defines the compound's three-dimensional geometry. The International Chemical Identifier string provides an additional layer of structural specification, enabling precise identification across different chemical information systems.
Commercial availability of this compound is facilitated through specialized chemical suppliers, with the compound catalogued under various identification codes including MFCD32691744 in the Molecular Design Limited database. Multiple suppliers offer the compound in various quantities ranging from 50 milligrams to 10 grams, with purities typically maintained at 95 percent or higher. The compound's availability through established chemical supply chains underscores its recognized value in research and development applications.
Historical Development in Bicyclic Amine Research
The historical development of bicyclic amine research has followed a trajectory spanning several decades, with early foundational work establishing the synthetic methodologies and structural principles that would later enable the creation of compounds like this compound. The genesis of bicyclic amine chemistry can be traced to pioneering photochemical studies in the early 20th century, when researchers first observed the formation of complex bridged structures through intramolecular cyclization reactions. These early discoveries laid the groundwork for understanding the unique reactivity patterns and structural properties that characterize bicyclic amine systems.
The systematic investigation of oxabicyclic compounds gained momentum during the mid-to-late 20th century, as synthetic organic chemists developed increasingly sophisticated methods for constructing bridged ring systems. The development of photocycloaddition reactions proved particularly significant, enabling the efficient formation of bicyclo[2.1.1]hexane frameworks through intramolecular cyclization of 1,5-hexadiene precursors. These synthetic advances provided the foundation for exploring more complex derivatives, including those incorporating heteroatoms such as oxygen and nitrogen within the bicyclic framework.
Contemporary research in bicyclic amine chemistry has been driven by the pharmaceutical industry's increasing emphasis on three-dimensional molecular architectures and the concept of "escape from flatland" in drug design. This paradigm shift has motivated extensive investigation of saturated bioisosteres as replacements for traditional aromatic ring systems, with bicyclic frameworks emerging as particularly attractive alternatives due to their rigid three-dimensional structures and potential for improved physicochemical properties. The development of 2-oxabicyclo[2.1.1]hexane derivatives represents a significant advancement in this field, offering chemists new tools for modifying the properties of bioactive compounds while maintaining their essential pharmacological characteristics.
Recent synthetic methodologies have enabled the preparation of highly functionalized oxabicyclic compounds through innovative approaches such as visible-light-induced energy transfer catalysis and iodocyclization reactions. These modern synthetic strategies have dramatically expanded the accessibility of complex bicyclic amine derivatives, facilitating their incorporation into pharmaceutical development programs and enabling systematic structure-activity relationship studies. The evolution of synthetic chemistry in this area continues to drive innovation in medicinal chemistry applications, with new methodologies regularly being developed to access previously inaccessible structural motifs.
Significance in Heterocyclic Chemistry and Medicinal Applications
The significance of this compound in heterocyclic chemistry extends far beyond its unique structural architecture, encompassing its role as a versatile building block for complex molecule synthesis and its potential as a bioisostere for traditional aromatic systems. The compound exemplifies the modern approach to heterocyclic chemistry that prioritizes three-dimensional complexity and functional group diversity, characteristics that are increasingly valued in contemporary drug discovery efforts. The presence of multiple functional groups within a rigid bicyclic framework provides numerous opportunities for chemical modification and derivatization, enabling the systematic exploration of structure-activity relationships in biological systems.
Research investigations have demonstrated that 2-oxabicyclo[2.1.1]hexane derivatives, including those structurally related to this compound, exhibit remarkable potential as bioisosteres for ortho-substituted and meta-substituted benzene rings. This bioisosteric relationship is particularly significant because it enables medicinal chemists to replace problematic aromatic systems with saturated alternatives that often display improved solubility, reduced lipophilicity, and enhanced metabolic stability. Crystallographic analysis has confirmed that these oxabicyclic structures maintain similar geometric properties to their aromatic counterparts, validating their utility as direct replacements in bioactive compounds.
The medicinal applications of this compound class have been validated through incorporation into multiple drug development programs and agrochemical formulations. Research has documented the successful integration of 2-oxabicyclo[2.1.1]hexane derivatives into five distinct drug candidates and three agrochemical compounds, with biological validation confirming their effectiveness as bioisosteres. These applications demonstrate the practical utility of the bicyclic framework in addressing real-world pharmaceutical challenges, particularly in cases where traditional aromatic systems present limitations related to solubility, toxicity, or metabolic liability.
The compound's significance in heterocyclic chemistry is further enhanced by its compatibility with diverse synthetic transformations and its ability to serve as a platform for accessing more complex molecular architectures. The amine functionality provides a reactive handle for further elaboration through standard organic transformations, while the methoxymethyl substituent offers additional opportunities for structural modification. This versatility has made compounds of this type valuable tools in medicinal chemistry programs focused on optimizing the properties of bioactive molecules while maintaining or improving their therapeutic efficacy.
Table 1: Key Physicochemical Properties of this compound
Table 2: Related Oxabicyclic Compounds and Their Properties
Contemporary research continues to expand the understanding of how structural modifications within the oxabicyclic framework influence biological activity and physicochemical properties. Studies investigating the incorporation of various substituents at different positions within the bicyclic core have revealed structure-activity relationships that guide the rational design of new derivatives with optimized properties. These findings contribute to a growing body of knowledge that supports the strategic use of oxabicyclic scaffolds in medicinal chemistry applications, reinforcing their significance as valuable tools for drug discovery and development.
Properties
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-9-5-7-2-6(8,3-7)4-10-7;/h2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQJLXYCABKCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CC(C1)(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Reaction
A diene (e.g., 1,3-butadiene derivative) and a dienophile (e.g., maleic anhydride) undergo [4+2] cycloaddition to form the bicyclic skeleton. For example, copper(I) thiophene-2-carboxylate catalyzes the reaction between oxetan-3-ol and a thianthrenium salt in acetonitrile under blue LED irradiation to yield functionalized oxabicyclo derivatives.
Representative Conditions
| Reagents | Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|
| Oxetan-3-ol, Thianthrenium salt | Cu(I) thiophene-2-carboxylate | CH$$_3$$CN | RT | 2–24 h |
This method achieves moderate yields (50–70%) but requires rigorous exclusion of moisture.
Alternative Methods
Photocatalytic [2+2] cycloadditions and nickel-catalyzed cross-couplings have been explored to access strained bicyclic systems, though these are less efficient for large-scale synthesis.
Introduction of the Amine Group
The amine group is introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
A leaving group (e.g., bromide or mesylate) at C4 is displaced by ammonia or a protected amine. For instance, treatment of 2-oxabicyclo[2.1.1]hexan-4-yl mesylate with aqueous ammonia at 80°C for 12 hours yields the primary amine.
Reductive Amination
Ketone intermediates, such as 2-oxabicyclo[2.1.1]hexan-4-one, are reacted with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine. This method avoids harsh conditions but requires careful pH control.
Methoxymethyl Group Installation
The methoxymethyl substituent is added through etherification or alkylation.
Etherification
The hydroxyl group on a preformed 2-oxabicyclo[2.1.1]hexan-4-ol intermediate is reacted with methyl chloromethyl ether in the presence of a base (e.g., potassium carbonate). This method achieves 65–80% yields in dimethyl sulfoxide at 90°C.
Alkylation
Direct alkylation using methoxymethyl chloride and a Lewis acid (e.g., BF$$3$$·OEt$$2$$) has been reported, though competing side reactions reduce efficiency.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or diethyl ether. For example, stirring the amine with 1M HCl in ethanol at 0°C for 2 hours precipitates the hydrochloride salt in >90% yield.
Optimization and Industrial Scaling
Shanghai Haohong Pharmaceutical Co., Ltd., a major supplier, employs a continuous-flow system to enhance reproducibility and reduce reaction times. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–90°C | ±15% |
| Catalyst Loading | 5–10 mol% | ±20% |
| Solvent Polarity | High (e.g., DMSO) | +25% |
Chemical Reactions Analysis
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides to introduce different functional groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to break down into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects, particularly in oncology:
- Anticancer Activity: Preliminary studies suggest that 1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, showing IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | High |
| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |
The mechanism of action involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Biological Research
In addition to its anticancer properties, the compound is being explored for other biological activities:
- Antioxidant Properties: The compound has shown promising results in scavenging free radicals, which could be beneficial in reducing oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) | Comparison |
|---|---|---|
| This compound | High | Higher than ascorbic acid |
| Ascorbic Acid | Moderate | Standard reference |
Industrial Chemistry
The unique structure of this compound makes it a valuable building block in organic synthesis and materials science:
- Synthesis Applications: It can serve as an intermediate in the synthesis of more complex organic molecules or as a reagent in various chemical reactions.
Case Study on Anticancer Activity
A study investigating the anticancer effects of the compound involved treating various cancer cell lines with different concentrations of this compound and measuring cell viability using the MTT assay.
Results Summary:
The study concluded that the compound significantly reduced cell viability in glioblastoma cells compared to breast cancer cells, indicating selective cytotoxicity which warrants further investigation into its potential as a targeted cancer therapy.
Research on Antioxidant Activity
In another study focusing on the antioxidant capacity of the compound, researchers employed the DPPH radical scavenging method to evaluate its efficacy compared to standard antioxidants like ascorbic acid.
Findings:
The results indicated that derivatives of this compound exhibited antioxidant activity approximately 1.4 times higher than that of ascorbic acid, suggesting strong potential for therapeutic applications in oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Structural and Functional Differences
Methoxymethyl vs. Fluoromethyl ()
- The methoxymethyl group introduces an oxygen atom capable of hydrogen bonding, improving solubility in polar solvents.
- The fluoromethyl analog (C₈H₁₅ClFNO) leverages fluorine’s electronegativity to enhance metabolic stability and binding affinity in hydrophobic environments .
Methoxymethyl vs. Methyl ()
- Its simplicity may favor synthetic accessibility but limit pharmacological optimization.
Methoxymethyl vs. Carboxylate Ester ()
- The carboxylate ester analog (C₈H₁₃NO₃) adds a lipophilic ester group, which could improve blood-brain barrier penetration or act as a prodrug. Hydrolysis of the ester in vivo might release a carboxylic acid, altering activity .
Methoxymethyl vs. Unsubstituted Scaffold ()
- The unsubstituted base structure (C₅H₁₀ClNO) highlights the impact of substituents. The methoxymethyl group adds steric bulk and polarity, which could modulate receptor interactions compared to the bare scaffold.
Biological Activity
1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, also known by its IUPAC name (1R,4R)-1-(methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, is a bicyclic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₁₃ClN₂O₂
- Molecular Weight : 174.65 g/mol
- CAS Number : 2445785-75-9
- Structure : The compound features a bicyclic structure with an oxirane ring fused to a cyclopropane ring, along with an amine group and a methoxy substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and steric fit into enzyme or receptor binding sites. The presence of the amine group allows for potential interactions with neurotransmitter receptors, while the bicyclic structure may enhance its affinity for specific targets.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
1. Antiviral Activity
Research has shown that derivatives of bicyclic compounds exhibit antiviral properties. For instance, related compounds have demonstrated effectiveness against viruses such as Zika and other flaviviruses by inhibiting viral replication mechanisms.
2. Neuropharmacological Effects
Due to its structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways.
3. Enzyme Inhibition
The compound's ability to modulate enzyme activity has been explored, especially in the context of metabolic pathways involving amine oxidases and other related enzymes.
Case Studies
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Q & A
Q. What are the critical storage and handling protocols for 1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride to ensure stability and safety?
- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., argon) at temperatures below -20°C to prevent decomposition. Avoid exposure to moisture, direct sunlight, or high humidity, as hydrolytic cleavage of the methoxymethyl group may occur. Use desiccants in storage areas and monitor humidity levels. For handling, wear nitrile gloves, safety goggles, and a lab coat. Conduct all manipulations in a fume hood to minimize inhalation risks, and use mechanical pipetting aids to avoid direct contact .
Q. What synthetic routes are applicable for synthesizing bicyclo[2.1.1]hexane amine derivatives like this compound?
- Methodological Answer : A common approach involves ring-closing strategies using intramolecular cyclization. For example:
Start with a precursor containing a methoxymethyl group and an amine-protected bicyclic scaffold.
Use O-methylation (e.g., methyl chloride or dimethyl sulfate) to introduce the methoxymethyl moiety under basic conditions (e.g., K₂CO₃ in DMF) .
Deprotect the amine group via acid hydrolysis (e.g., HCl in dioxane) to yield the hydrochloride salt.
Validate each step with TLC or LC-MS to monitor reaction progress and purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when characterizing bicyclo[2.1.1]hexane derivatives?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting patterns) often arise from conformational flexibility or impurities. To address this:
Perform VT-NMR (variable-temperature NMR) to assess dynamic effects. For example, cooling to -40°C may freeze out conformers and simplify spectra.
Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to identify dominant conformers.
Use 2D-NMR techniques (e.g., NOESY or HSQC) to confirm spatial proximity of protons and carbons, especially around the bicyclic core .
Q. What strategies mitigate side reactions during functionalization of the methoxymethyl group in this compound?
- Methodological Answer : The methoxymethyl group is prone to acid-catalyzed hydrolysis . To prevent this:
Avoid strongly acidic conditions (pH < 3) during derivatization.
Use protecting groups (e.g., tert-butyldimethylsilyl ether) for the amine during reactions involving the methoxymethyl moiety.
Optimize reaction solvents: Polar aprotic solvents (e.g., DCM or THF) minimize unwanted solvolysis compared to protic solvents like methanol.
Monitor by HPLC-UV/ELSD to detect hydrolyzed byproducts and adjust conditions iteratively .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of bicyclo[2.1.1]hexane amine hydrochlorides?
- Methodological Answer : Discrepancies in thermal stability (e.g., melting points or decomposition temperatures) may stem from purity differences or measurement techniques. To reconcile:
Perform DSC (Differential Scanning Calorimetry) under standardized conditions (e.g., 10°C/min heating rate in N₂ atmosphere).
Compare results with thermogravimetric analysis (TGA) to distinguish melting from decomposition events.
Ensure sample purity via ion chromatography (for chloride content) and elemental analysis .
Methodological Best Practices
Q. What analytical techniques are essential for confirming the stereochemical integrity of this compound?
- Methodological Answer : Use X-ray crystallography to unambiguously determine the absolute configuration of the bicyclic core. If crystals are unavailable:
Employ electronic circular dichroism (ECD) with computational simulations to correlate Cotton effects with stereoisomers.
Perform vibrational circular dichroism (VCD) for chiral centers near the methoxymethyl group.
Cross-validate with NOESY correlations in NMR to confirm spatial arrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
